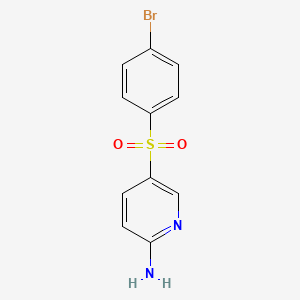

![molecular formula C14H6S4 B8469403 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B8469403.png)

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Übersicht

Beschreibung

Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structure, which consists of a fused ring system incorporating thiophene units. The extended conjugation and coplanar structure of this compound make it an excellent candidate for use in various electronic applications, particularly in organic solar cells and organic field-effect transistors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:

Starting Materials: The synthesis begins with N,N-dimethylthieno[3,2-b]thiophene-3-carboxamide.

Lithiation: The starting material is subjected to lithiation using n-butyllithium in a dry tetrahydrofuran (THF) solution under a nitrogen atmosphere at low temperatures (273 K).

Cyclization: The lithiated intermediate undergoes cyclization to form the desired dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene structure.

Purification: The crude product is purified through filtration and washing with solvents such as water, methanol, and THF.

Industrial Production Methods

While specific industrial production methods for dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene-5,10-dione.

Substitution: It can participate in substitution reactions, where functional groups are introduced onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Substitution: Halogenation reagents like bromine or iodine can be used to introduce halogen atoms onto the thiophene rings.

Major Products

Oxidation: The major product is dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene-5,10-dione.

Substitution: Halogenated derivatives of the parent compound.

Wissenschaftliche Forschungsanwendungen

Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene has a wide range of scientific research applications:

Organic Electronics: It is used as a building block for organic solar cells and organic field-effect transistors due to its excellent electronic properties.

Dye-Sensitized Solar Cells: The compound serves as a π-spacer in organic dyes, enhancing the efficiency of dye-sensitized solar cells.

Polymer Photovoltaics: It is incorporated into polymer donor materials for photovoltaic applications, improving the power conversion efficiency of organic solar cells.

Wirkmechanismus

The mechanism by which dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its electronic properties. The extended conjugation and coplanar structure facilitate efficient charge transport and light absorption. In organic solar cells, the compound acts as a donor material, transferring electrons to the acceptor material, thereby generating an electric current .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzo[1,2-b4,5-b’]dithiophene (BDT): A notable analogue with a similar structure but lacking the extended conjugation of dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene.

Dithieno[3,2-b2’,3’-d]thiophene: Another related compound with a different arrangement of thiophene rings.

Uniqueness

Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene stands out due to its larger coplanar core and extended conjugation length, which contribute to its superior electronic properties and make it a more promising building block for high-performance organic electronic devices .

Eigenschaften

Molekularformel |

C14H6S4 |

|---|---|

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |

InChI |

InChI=1S/C14H6S4/c1-3-15-13-7-5-12-8(6-11(7)17-9(1)13)14-10(18-12)2-4-16-14/h1-6H |

InChI-Schlüssel |

JFYIISXNMRMQNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC2=C1SC3=CC4=C(C=C32)SC5=C4SC=C5 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,13-Dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione](/img/structure/B8469337.png)

![1-[4-(3-Methylphenyl)-5-(2-propionylamino-4-pyridyl)-1,3-thiazol-2-YL]ethyl benzoate](/img/structure/B8469346.png)

![Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane](/img/structure/B8469350.png)

![[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol](/img/structure/B8469357.png)

![1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo-](/img/structure/B8469360.png)

![(3-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8469369.png)

![2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane](/img/structure/B8469415.png)